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molecular formula C8H6ClF3O B1304640 4-(Trifluoromethoxy)benzyl Chloride CAS No. 65796-00-1

4-(Trifluoromethoxy)benzyl Chloride

Cat. No. B1304640
M. Wt: 210.58 g/mol
InChI Key: LBMKFQMJURUPKC-UHFFFAOYSA-N
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Patent
US04178460

Procedure details

A mixture of trioxane (355 mg), zinc chloride (340 mg) and trifluoromethoxybenzene (600 mg) is heated at 73° C. while hydrogen chloride gas is bubbled through the reaction mixture. The reaction is cooled to room temperature and diluted with ether. The organic phase is washed with saturated sodium carbonate solution and water. Removal of the solvents gives the product as a colorless liquid (1.42 g).
Quantity
355 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CC[CH2:4]OO1.[F:7][C:8]([F:17])([F:16])[O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[ClH:18]>[Cl-].[Zn+2].[Cl-]>[F:7][C:8]([F:16])([F:17])[O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:4][Cl:18])=[CH:12][CH:11]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
355 mg
Type
reactant
Smiles
O1OOCCC1
Name
Quantity
600 mg
Type
reactant
Smiles
FC(OC1=CC=CC=C1)(F)F
Name
Quantity
340 mg
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is bubbled through the reaction mixture
ADDITION
Type
ADDITION
Details
diluted with ether
WASH
Type
WASH
Details
The organic phase is washed with saturated sodium carbonate solution and water
CUSTOM
Type
CUSTOM
Details
Removal of the solvents

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(CCl)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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